molecular formula C15H26N4O B6628060 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide

3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide

Cat. No. B6628060
M. Wt: 278.39 g/mol
InChI Key: XKERAIZTNCMXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EPPC belongs to the class of pyrazole carboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to have a neuroprotective effect by modulating the activity of various receptors and reducing oxidative stress. Additionally, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has some limitations for lab experiments, including its high cost and limited availability. Additionally, the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide. One area of research is to further explore its potential as a neuroprotective agent, as it has shown promising results in various studies. Another area of research is to investigate its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide and its effects on various targets in the body.

Synthesis Methods

The synthesis of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide involves several steps, including the reaction of 4-chloropyrazole with N-propylpiperidine, followed by the reaction of the resulting compound with ethylmagnesium bromide and then with methyl isocyanate. The final product is obtained after purification and isolation.

Scientific Research Applications

3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have a neuroprotective effect and can prevent neurodegeneration. In oncology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. In immunology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation.

properties

IUPAC Name

3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-4-10-19(12-6-8-16-9-7-12)15(20)13-11-18(3)17-14(13)5-2/h11-12,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKERAIZTNCMXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CN(N=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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